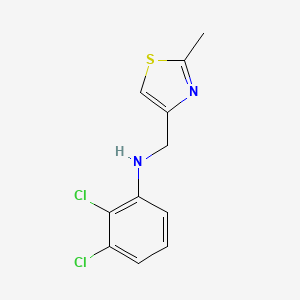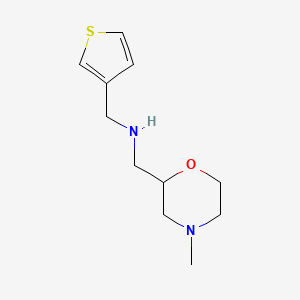
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that features both an iodophenyl group and a nitroimidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor.
Formation of the nitroimidazole intermediate: This involves nitration of an imidazole ring.
Coupling reaction: The iodophenyl and nitroimidazole intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate due to its functional groups.
Industry: Use in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with nitroimidazole groups can act as antimicrobial agents by interfering with DNA synthesis. The iodophenyl group may enhance binding affinity to specific proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one may confer unique properties such as higher molecular weight, different electronic effects, and potentially different biological activity compared to its bromine or chlorine analogs.
Eigenschaften
Molekularformel |
C11H8IN3O3 |
|---|---|
Molekulargewicht |
357.10 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2-(4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H8IN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2 |
InChI-Schlüssel |
GPVFNBHTSRHAHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


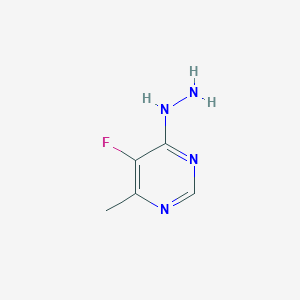
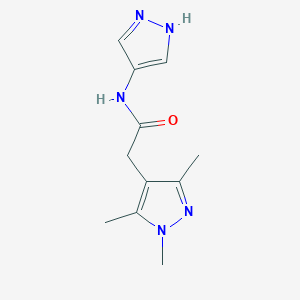
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
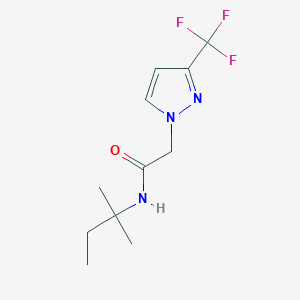

![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
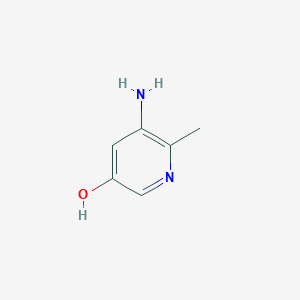
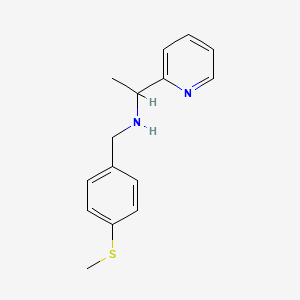

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)
